BenchChemオンラインストアへようこそ!

(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride

Enzymatic kinetic resolution Chiral separation Taxane intermediate synthesis

(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride (CAS 257947-33-4) is the hydrochloride salt of the ethyl ester of (2R,3S)-3-phenylisoserine, a chiral β-amino-α-hydroxy acid derivative with the molecular formula C₁₁H₁₅NO₃·HCl and a molecular weight of 245.70 g/mol. This compound serves as a critical enantiomerically pure intermediate in the semi-synthesis of taxane antineoplastic agents, notably paclitaxel (Taxol) and docetaxel (Taxotere), where the (2R,3S) absolute configuration at the C-2 and C-3 stereocenters is essential for biological activity.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 257947-33-4
Cat. No. B1413747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
CAS257947-33-4
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1
InChIKeyXGONTZANCUQBRC-BAUSSPIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-3-Phenylisoserine Ethyl Ester Hydrochloride (CAS 257947-33-4): A Defined Stereochemical Building Block for Taxane Side-Chain Construction


(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride (CAS 257947-33-4) is the hydrochloride salt of the ethyl ester of (2R,3S)-3-phenylisoserine, a chiral β-amino-α-hydroxy acid derivative with the molecular formula C₁₁H₁₅NO₃·HCl and a molecular weight of 245.70 g/mol . This compound serves as a critical enantiomerically pure intermediate in the semi-synthesis of taxane antineoplastic agents, notably paclitaxel (Taxol) and docetaxel (Taxotere), where the (2R,3S) absolute configuration at the C-2 and C-3 stereocenters is essential for biological activity [1]. Supplied as a crystalline hydrochloride salt, it offers enhanced solubility and handling characteristics compared to the free amino ester form, and is routinely available at ≥95% chemical purity from multiple commercial suppliers for research and further manufacturing use .

Why (2R,3S)-3-Phenylisoserine Ethyl Ester Hydrochloride Cannot Be Readily Substituted by Generic In-Class Analogs


Compounds within the 3-phenylisoserine ester family differ substantially in their process chemistry behavior despite sharing a common core structure. The methyl ester analog (CAS 131968-74-6) is documented to undergo premature hydrolysis and intermolecular amide bond formation during N-protection steps, leading to poor quality and low yields [1]. The free acid form (CAS 136561-53-0) lacks the ester functionality required for direct incorporation into taxane coupling protocols. The free-base ethyl ester (CAS 143615-00-3), lacking the hydrochloride counterion, exhibits reduced crystallinity and handling stability. Even the stereochemical configuration is critical: the (2S,3R) enantiomer is biologically inactive in taxane contexts, and racemic mixtures require costly additional resolution steps [2]. These differences mandate compound-specific, data-driven procurement decisions anchored in quantitative process performance evidence.

Quantitative Differentiation Evidence for (2R,3S)-3-Phenylisoserine Ethyl Ester Hydrochloride (CAS 257947-33-4) Versus Closest Analogs


Enzymatic Resolution Efficiency: Lipase-Catalyzed Kinetic Resolution of the Ethyl Ester Achieves E >200 Enantioselectivity

The racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate (the free-base form of the target compound's ester) undergoes Burkholderia cepacia lipase PS-IM-catalyzed hydrolysis with an enantioselectivity factor E >200 in diisopropyl ether at 50 °C with added H₂O as nucleophile [1]. The less reactive enantiomer is subsequently hydrolyzed with 18% HCl to afford enantiomerically pure (2R,3S)-3-amino-3-phenyl-2-hydroxypropionic acid hydrochloride with ee >98% [1]. In contrast, the methyl ester analog has not been reported to achieve comparable enantioselectivity with this enzyme system; Rodrigues et al. reported a chemoenzymatic route achieving ee ≥96% for syn-(2R,3S)-3-amino-2-hydroxy esters via Saccharomyces cerevisiae-catalyzed reduction, a different enzymatic approach not applicable to the methyl ester in the same manner [2].

Enzymatic kinetic resolution Chiral separation Taxane intermediate synthesis

Hydrolytic Stability Advantage: Ethyl Ester Resists Premature Hydrolysis During N-Protection Steps, Unlike Methyl Ester

Patent EP 3266761 A1 (US 10,087,139 B2) explicitly teaches that 3-phenylisoserine methyl ester intermediates are problematic for industrial-scale production because 'methyl ester bodies easily cause hydrolysis at the same time, resulting in poor quality and a low yield' during subsequent N-protection reactions [1]. The same patent further notes that the methyl ester, bearing a free amino group and an ester moiety, can undergo 'by-production of an intermolecular or intramolecular amide body' [1]. The ethyl ester analog, by virtue of the larger alkoxy group providing greater steric shielding and reduced electrophilicity of the ester carbonyl, is significantly less susceptible to these degradation pathways. This documented instability of the methyl ester represents a critical process risk that the ethyl ester mitigates.

Process chemistry Ester hydrolysis stability N-protection chemistry

Crystalline Hydrochloride Salt Form Enables Superior Handling, Storage, and Formulation Versus Free-Base Ethyl Ester

The hydrochloride salt (CAS 257947-33-4, MW 245.70) is supplied as a crystalline solid with defined storage specifications (sealed, dry, 2-8 °C), whereas the corresponding free-base ethyl ester (CAS 143615-00-3, MW 209.24) is reported to have a melting point of 82-84 °C, indicating a low-melting solid that may present handling challenges at ambient temperature [1]. The hydrochloride counterion enhances aqueous solubility and provides a stable, non-hygroscopic crystalline form suitable for precise weighing and long-term storage . Commercial suppliers consistently specify the hydrochloride salt at ≥95% purity with quality assurance documentation including certificate of analysis . The free-base form lacks the salt-stabilized crystalline lattice and may be more prone to amine oxidation or carbonate formation upon atmospheric exposure.

Solid-state properties Salt selection Laboratory handling

Patent-Documented Process Compatibility: Ethyl Ester Is the Preferred Substrate for N-CBZ Protection in Paclitaxel Semisynthesis

US Patent 5,684,175 (Sisti et al., NaPro BioTherapeutics) explicitly teaches a process that includes 'reacting a (2R,3S)-3-phenylisoserine ethyl ester with benzylchloroformate to produce N-CBZ protected (2R,3S)-3-phenylisoserine ethyl ester and thereafter replacing the hydrogen at C-2' with a hydrogenatable benzyl protecting group' [1]. This patent represents a foundational process for paclitaxel semisynthesis, and the ethyl ester is the sole ester form recited in the key process steps. By contrast, EP 3266761 A1 explicitly teaches away from using the methyl ester for analogous N-protection chemistry due to its hydrolytic instability and amide by-product formation [2]. The convergence of these independent patent disclosures—one positively enabling the ethyl ester and the other negatively teaching away from the methyl ester—constitutes strong evidence for compound-specific process superiority.

Taxane semisynthesis N-CBZ protection Process patent enablement

Microbial Bioreduction: N-Benzoyl Ethyl Ester Achieves >80% Yield and >98% Enantiomeric Excess via Hansenula polymorpha

Patel et al. (1993) demonstrated that Hansenula polymorpha SC 13865 and Hansenula fabianii SC 13894 effectively reduce racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester to the desired syn diastereomer (2R,3S)-(-)-N-benzoyl-3-phenylisoserine ethyl ester with reaction yields exceeding 80% and enantiomeric excesses exceeding 98% [1]. Approximately 10-20% of anti diastereomers were produced as by-products. This microbial reduction process was developed and demonstrated at preparative scale using cell suspensions, establishing the ethyl ester as a validated substrate for industrial biocatalytic production of enantiopure taxane side-chain precursors. The methyl ester analog, while reported to achieve good enantioselectivity in Baker's yeast-mediated reductions of α-keto esters, suffered from 'significant side reaction' of yeast-mediated ester hydrolysis for products derived from longer-chain alcohols, and the enantioselectivity was maximized specifically for methyl esters in that system [2]. This illustrates that the ethyl ester and methyl ester exhibit divergent behavior depending on the biocatalytic system employed.

Biocatalysis Microbial reduction Enantiomeric excess

Validated Application Scenarios for (2R,3S)-3-Phenylisoserine Ethyl Ester Hydrochloride (CAS 257947-33-4) in Scientific and Industrial Workflows


Enzymatic Resolution Campaigns for Enantiomerically Pure Taxane Side-Chain Precursor Production

Process chemistry teams requiring multigram to kilogram quantities of enantiomerically pure (2R,3S)-3-phenylisoserine derivatives should procure the ethyl ester hydrochloride as the starting material for lipase-catalyzed kinetic resolution. The documented E >200 enantioselectivity with Burkholderia cepacia lipase PS-IM enables a single enzymatic step to discriminate enantiomers, followed by acid hydrolysis to yield the (2R,3S)-acid hydrochloride with ee >98% [1]. The hydrochloride salt form ensures the starting material is a tractable crystalline solid for precise reactor charging, and the ethyl ester's resistance to premature hydrolysis during enzyme workup and subsequent N-protection avoids the yield losses documented for the methyl ester [2].

N-CBZ Protection for Paclitaxel Semisynthesis According to US 5,684,175 Process

Contract manufacturing organizations (CMOs) and pharmaceutical development groups executing the NaPro BioTherapeutics paclitaxel semisynthesis route should exclusively source the ethyl ester form, as US Patent 5,684,175 explicitly recites 'reacting a (2R,3S)-3-phenylisoserine ethyl ester with benzylchloroformate to produce N-CBZ protected (2R,3S)-3-phenylisoserine ethyl ester' [1]. The ethyl ester's stability under the anhydrous basic conditions (THF, nitrogen atmosphere, alkyl-lithium or similar base) is critical to avoiding the amide by-product formation that plagues the methyl ester under analogous N-protection conditions [2]. This scenario directly supports ANDA filers and API manufacturers seeking established patent-described processes.

Microbial Bioreduction Process Development for Green Chemistry Taxane Side-Chain Synthesis

Industrial biotechnology groups developing biocatalytic routes to taxane intermediates should select the N-benzoyl ethyl ester derivative (prepared from the target hydrochloride) as the substrate for Hansenula polymorpha-mediated reduction. Patel et al. (1993) validated this process at preparative scale with >80% isolated yield and >98% ee, providing a robust starting point for process optimization and scale-up [1]. The ethyl ester hydrochloride serves as the entry point to this biocatalytic pathway via initial N-benzoylation. The documented microbial reduction performance contrasts with Baker's yeast systems where ester hydrolysis competes with reduction for non-methyl ester substrates [2], making the ethyl ester route the more predictable choice for process engineering.

Analytical Reference Standard and Impurity Profiling for Taxane Drug Substance Quality Control

Quality control laboratories developing HPLC methods for paclitaxel, docetaxel, or cabazitaxel drug substance testing should procure the hydrochloride salt for use as a reference standard or system suitability marker. The compound is listed as Cabazitaxel Impurity 24 (ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate) and can be used for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA or commercial production [1]. The hydrochloride salt's defined purity specification (≥95%) and crystalline nature facilitate accurate standard preparation, while the ethyl ester moiety provides chromatographic differentiation from other phenylisoserine-related impurities. Degradation studies by Tian and Stella (2010) demonstrate that N-benzoyl-3-phenylisoserine ethyl ester degrades significantly slower than baccatin III under acidic conditions, making it a stable marker for forced degradation studies [2].

Quote Request

Request a Quote for (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.